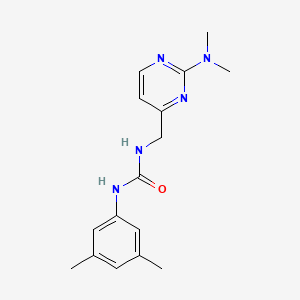

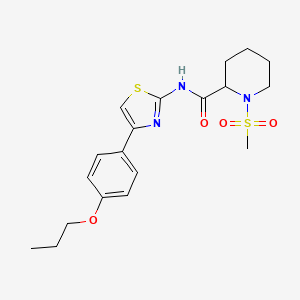

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and this compound plays a crucial role in the process. The SM coupling reaction involves the combination of chemically differentiated fragments using a palladium catalyst. Specifically, the boron moiety in this compound participates in transmetalation, transferring from boron to palladium, leading to the formation of new C–C bonds .

Positive Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

Recent studies have identified 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide as a positive allosteric modulator (PAM) of mGluR5. This receptor is involved in synaptic transmission and neuronal signaling. The compound potentiates mGluR5 responses by acting at a site that overlaps with the binding site of a previously known negative allosteric modulator. Understanding its role in mGluR5 modulation could have implications for neurological disorders and drug development .

Structural Analysis Using Infrared Spectroscopy

Infrared spectroscopy is a fundamental technique for analyzing organic compounds’ molecular structure. Different functional groups exhibit distinct infrared absorption frequencies. Researchers have employed 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide in such studies, leveraging its unique vibrational modes to gain insights into its structure and composition .

Crystallography and Structural Determination

The crystal structure of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has been determined experimentally. By analyzing X-ray diffraction data, researchers gain detailed information about the arrangement of atoms in the crystal lattice. Such studies contribute to our understanding of molecular conformations and intermolecular interactions .

Radioisotope Labeling for PET Imaging

In a different context, 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has been evaluated for radioisotope labeling. Specifically, it was used in the synthesis of a radiolabeled compound for positron emission tomography (PET) imaging. PET imaging allows visualization of biological processes in vivo, aiding in disease diagnosis and drug development .

Functional Ligand Design

The compound’s unique structure makes it a potential candidate for ligand design. Researchers explore its interactions with specific receptors or enzymes, aiming to develop ligands with tailored properties for therapeutic applications. Whether as an enzyme inhibitor or a receptor modulator, ligands derived from this compound could play a crucial role in drug discovery .

Zukünftige Richtungen

The future directions for the study of “2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” could involve further exploration of its potential applications, given the promising results obtained with similar compounds. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant anti-tubercular activity , suggesting potential applications in the development of new and effective anti-TB drugs.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)16(22)19-11-14-18-6-5-15(20-14)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGJITJXTLZSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2717439.png)

![2-[1,3-Dimethyl-8-(4-methyl-piperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl]-acetamide](/img/structure/B2717440.png)

![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)

![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)